![molecular formula C10H9Cl6NO B14343413 N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide CAS No. 93688-93-8](/img/structure/B14343413.png)
N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexachlorobicycloheptene ring system, which contributes to its distinct chemical behavior
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide typically involves the reaction of hexachlorobicycloheptene with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through various techniques such as crystallization and chromatography to obtain the final product suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions: N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as sodium hydroxide or other nucleophiles are used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated derivatives, while reduction can produce dechlorinated analogs.
Aplicaciones Científicas De Investigación
N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can modulate various cellular pathways, resulting in the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar bicyclic structure but different functional groups.
Thiosulfate: An oxyanion of sulfur with distinct chemical properties and applications.
Uniqueness: N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide is unique due to its hexachlorobicycloheptene ring system, which imparts specific reactivity and potential applications not found in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields of research.
Propiedades
Número CAS |
93688-93-8 |
|---|---|
Fórmula molecular |
C10H9Cl6NO |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
N-[(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)methyl]acetamide |
InChI |
InChI=1S/C10H9Cl6NO/c1-4(18)17-3-5-2-8(13)6(11)7(12)9(5,14)10(8,15)16/h5H,2-3H2,1H3,(H,17,18) |
Clave InChI |
OONPIGWLFRYZLN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




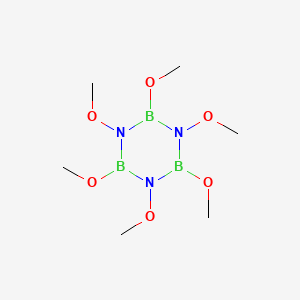
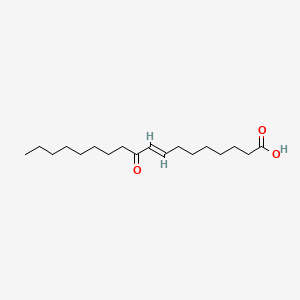
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
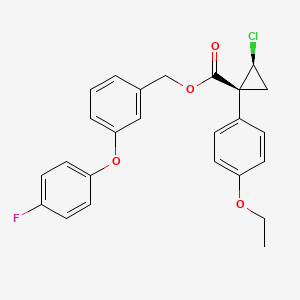
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
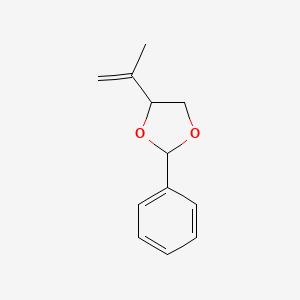
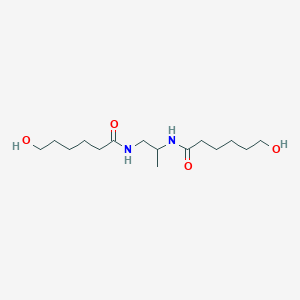
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
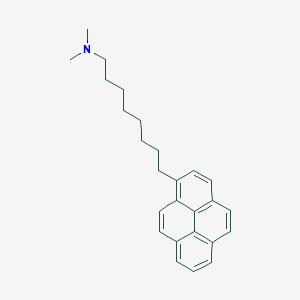
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)

![4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14343403.png)
